1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol involves multicomponent transformations and electrochemically induced reactions. For example, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one in the presence of sodium bromide yields related compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Molecular Structure Analysis
The molecular structure of derivatives close to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol has been characterized using X-ray diffraction, demonstrating stable configurations conducive to various chemical reactions and applications. Detailed structural analysis through spectroscopic methods including FT-IR, UV–Vis, and NMR spectroscopy supports the identification and potential of these compounds (Tamer et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives include their participation in multicomponent reactions and the ability to undergo transformations that yield biologically active molecules. These reactions are often facilitated by electrochemical means or through the use of catalysts, leading to compounds with significant potential in biomedical research (Vafajoo, Hazeri, Maghsoodlou, & Veisi, 2015).
Physical Properties Analysis
The physical properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies using solvatochromic and crystal analysis have provided insights into the photophysical behavior and structural characteristics of these compounds in different environments (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives in synthetic chemistry and biomedical applications. For example, the analysis of HOMO-LUMO energies and molecular docking studies suggest the capability of these compounds to act as intermediates in the synthesis of biologically active molecules (Mary et al., 2015).
Scientific Research Applications
Synthesis and Chemical Modification
1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol is a compound that can undergo various chemical modifications. It serves as a starting material for synthesizing different derivatives. For instance, it can be transformed into O-acetyl derivatives through treatment with acetic anhydride, as illustrated in the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol (Nedzelskytė et al., 2007). This kind of chemical flexibility makes it a valuable compound in organic synthesis and medicinal chemistry.
Role in Biomedical Research
The derivatives of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have shown potential in biomedical applications. For example, some derivatives have been tested for their cytotoxic activity against diverse tumor cell lines, indicating potential as anticancer agents (Srour et al., 2018). Additionally, other derivatives have shown promise for the regulation of inflammatory diseases, as suggested by docking studies (Ryzhkova et al., 2020).
Applications in Materials Science
In materials science, derivatives of this compound are explored for their electronic and optical properties. For instance, the nonlinear optical properties of certain derivatives, like the synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been investigated. These properties are crucial for applications in photonics and electronics (Tamer et al., 2016).
Corrosion Inhibition in Industrial Processes
Another notable application is in the field of corrosion inhibition. Derivatives of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have been studied for their potential in protecting metals like N80 steel from corrosion, especially in the petroleum industry. This showcases their importance in industrial maintenance and longevity (Singh et al., 2020).
Antimicrobial Properties
The antimicrobial properties of pyrazole derivatives have also been a point of focus. Some synthesized compounds based on 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have demonstrated effective antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Farag et al., 2008).
Fluorescence Studies
The fluorescence properties of derivatives, as in the case of 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been studied, which could be significant in the development of fluorescent markers and sensors (Ibrahim et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-13(12-10(7)14)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASVYRJFLZAGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(NC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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